molecular formula C13H19N3O B11878803 2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)- CAS No. 646056-52-2

2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-

Cat. No.: B11878803
CAS No.: 646056-52-2
M. Wt: 233.31 g/mol
InChI Key: YONFMTQFKOOPLD-UHFFFAOYSA-N
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Description

2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom, in this case, a nitrogen atom. The presence of the methoxypyridine moiety adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-methoxypyridine and a suitable diazaspiro compound can be reacted in the presence of catalysts and solvents like N,N-dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE exerts its effects is related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-azoniaspiro[4.4]nonane
  • 5-azoniaspiro[4.5]decane
  • 5-azoniaspiro[4.6]undecane

Uniqueness

Compared to these similar compounds, 2-(5-METHOXYPYRIDIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the methoxypyridine moiety, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse applications and interactions in various fields of research .

Properties

CAS No.

646056-52-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-(5-methoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3O/c1-17-12-6-11(7-15-8-12)16-5-3-13(10-16)2-4-14-9-13/h6-8,14H,2-5,9-10H2,1H3

InChI Key

YONFMTQFKOOPLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)N2CCC3(C2)CCNC3

Origin of Product

United States

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